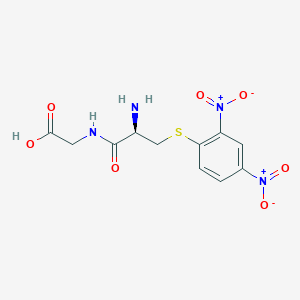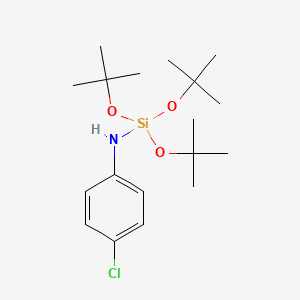
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three tert-butoxy groups and one N-(4-chlorophenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine typically involves the reaction of tert-butyl alcohol with chlorosilane derivatives in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are generally used.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The N-(4-chlorophenyl) group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar in structure but lacks the silicon atom.
1,1,1-Tri-tert-butoxy-N-phenylsilanamine: Similar but without the chlorine atom on the phenyl ring.
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is unique due to the presence of both the silicon atom and the N-(4-chlorophenyl) group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
69957-62-6 |
|---|---|
Formule moléculaire |
C18H32ClNO3Si |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
4-chloro-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C18H32ClNO3Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)20-15-12-10-14(19)11-13-15/h10-13,20H,1-9H3 |
Clé InChI |
AXDXODONOZDXBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


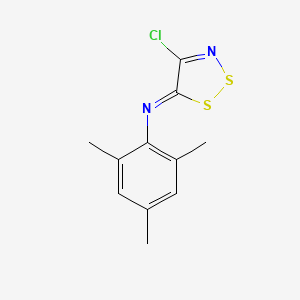
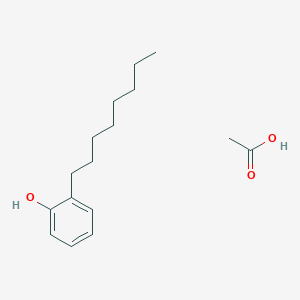
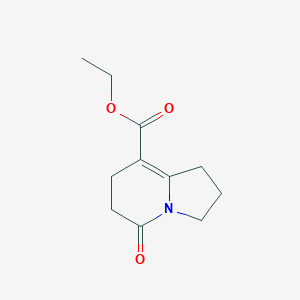
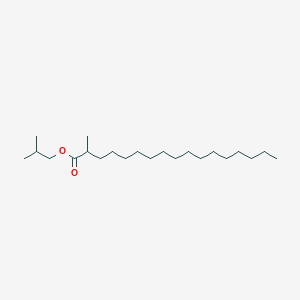
stannane](/img/structure/B14472292.png)
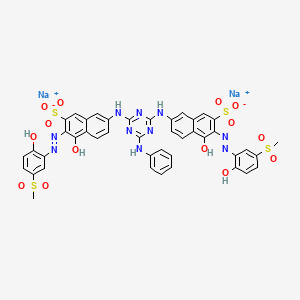

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
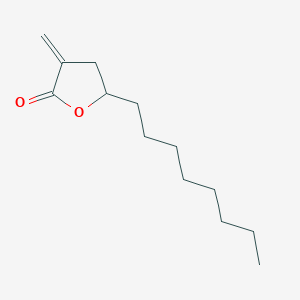

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
